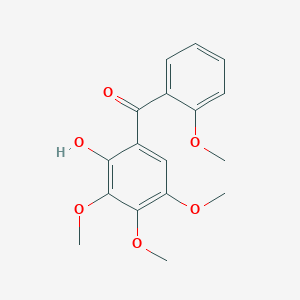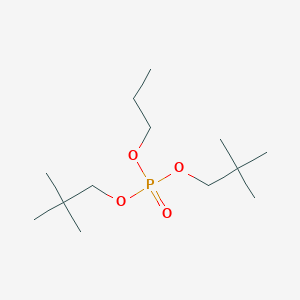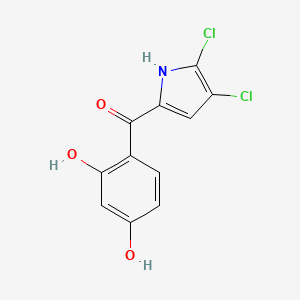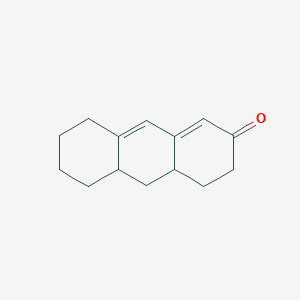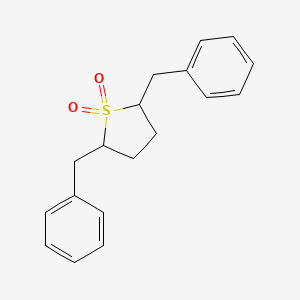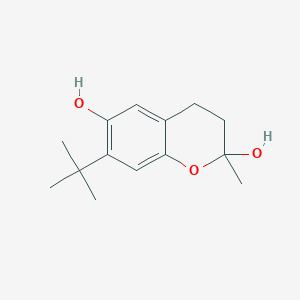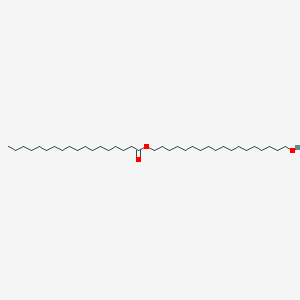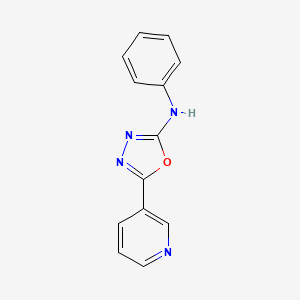![molecular formula C19H21NO B14648165 N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline CAS No. 54186-01-5](/img/structure/B14648165.png)
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline is an organic compound that features a unique structure combining a phenoxy group, a butynyl chain, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline typically involves the alkylation of N-methylaniline with a suitable butynyl halide, followed by the introduction of the 3,5-dimethylphenoxy group. Common reagents used in this synthesis include alkyl halides, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the butynyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline stands out due to its unique combination of a phenoxy group, a butynyl chain, and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54186-01-5 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenoxy)but-2-ynyl]-N-methylaniline |
InChI |
InChI=1S/C19H21NO/c1-16-13-17(2)15-19(14-16)21-12-8-7-11-20(3)18-9-5-4-6-10-18/h4-6,9-10,13-15H,11-12H2,1-3H3 |
InChI Key |
JJNMJFLVHJQKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC#CCN(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


